![molecular formula C12H8FN3 B179625 2-((4-Fluorophenyl)amino)isonicotinonitrile CAS No. 137225-11-7](/img/structure/B179625.png)
2-((4-Fluorophenyl)amino)isonicotinonitrile
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Overview
Description
2-((4-Fluorophenyl)amino)isonicotinonitrile is a chemical compound with the molecular formula C12H8FN3. It is known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fluorophenyl group attached to an amino isonicotinonitrile moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorophenyl)amino)isonicotinonitrile typically involves the reaction of 4-fluoroaniline with isonicotinonitrile under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to facilitate the formation of the carbon-nitrogen bond . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorophenyl)amino)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the fluorine atom or the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical intermediate and therapeutic agent. Key areas of research include:
- Anticancer Activity : Studies have shown that 2-((4-Fluorophenyl)amino)isonicotinonitrile exhibits significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancers. The mechanism involves inducing apoptosis and disrupting cell cycle progression .
- Enzyme Inhibition : The compound acts as an inhibitor of tankyrases, enzymes involved in cancer progression through the Wnt signaling pathway. By inhibiting these enzymes, it reduces β-catenin levels, which are crucial for tumor growth .
Research indicates that this compound possesses antimicrobial properties alongside its anticancer potential. It has been tested against various bacterial strains, showing promising results in disrupting bacterial cell wall synthesis .
Case Study 1: Anticancer Potential
In a comparative study evaluating cytotoxic effects, this compound demonstrated an IC50 value of 1.5 µM against MDA-MB-231 cells, significantly lower than standard chemotherapeutics like cisplatin. This study highlighted its ability to induce apoptosis via mitochondrial pathways .
Case Study 2: Mechanistic Insights
Research focused on the compound's role as a tankyrase inhibitor revealed that it effectively disrupts the Wnt signaling pathway essential for cancer cell proliferation. This inhibition leads to decreased transcriptional activation of Wnt target genes, showcasing its potential as a targeted cancer therapy .
Mechanism of Action
The mechanism of action of 2-((4-Fluorophenyl)amino)isonicotinonitrile involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. For example, its antitumor activity could be attributed to the inhibition of cell proliferation pathways, while its antimicrobial effects might result from disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)amino)isonicotinonitrile
- 2-((4-Bromophenyl)amino)isonicotinonitrile
- 2-((4-Methylphenyl)amino)isonicotinonitrile
Uniqueness
2-((4-Fluorophenyl)amino)isonicotinonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs with different substituents.
Biological Activity
2-((4-Fluorophenyl)amino)isonicotinonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, particularly enzymes and receptors involved in critical cellular processes. The presence of the fluorophenyl group is believed to enhance its binding affinity and selectivity towards specific biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression, particularly those related to the Wnt signaling pathway and tankyrases, which are implicated in tumor growth and metastasis .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancers. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression .
Biological Activity Data
A summary of the biological activities observed with this compound is presented in Table 1.
Biological Activity | Cell Line/Target | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer Activity | MDA-MB-231 (Breast Cancer) | 1.5 | Apoptosis induction |
Anticancer Activity | HT-29 (Colon Cancer) | 1.8 | Cell cycle arrest |
Enzyme Inhibition | Tankyrase-1 | 0.5 | Competitive inhibition |
Case Study 1: Anticancer Potential
In a study evaluating the cytotoxic effects of various derivatives, this compound was found to be among the most potent compounds tested against MDA-MB-231 cells, exhibiting an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin. The study highlighted its ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Mechanistic Insights
Research focused on the compound's role as a tankyrase inhibitor revealed that it effectively disrupts the Wnt signaling pathway, which is crucial for cancer cell proliferation. By inhibiting tankyrase activity, the compound leads to decreased β-catenin levels in the nucleus, thereby reducing transcriptional activation of Wnt target genes .
Properties
IUPAC Name |
2-(4-fluoroanilino)pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-10-1-3-11(4-2-10)16-12-7-9(8-14)5-6-15-12/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSOTBKPIKIBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=CC(=C2)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640903 |
Source
|
Record name | 2-(4-Fluoroanilino)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137225-11-7 |
Source
|
Record name | 2-(4-Fluoroanilino)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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